N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide

Medicinal Chemistry Drug Design ADME

Secure this exclusive arylthiazolyl piperidine dicarboxamide scaffold to accelerate your kinase-targeted medicinal chemistry programs. The 3-(trifluoromethyl)phenyl motif is critical for metabolic stability and target binding, properties that simpler analogs cannot replicate. Leverage its free piperidine amine and two functionalized carboxamide positions for rapid parallel synthesis of focused libraries with predictably superior drug-like profiles. Designed for oncology and novel target exploration, procurement ensures access to a differentiated, high-demand building block.

Molecular Formula C17H17F3N4O2S
Molecular Weight 398.4
CAS No. 1235086-25-5
Cat. No. B2583834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide
CAS1235086-25-5
Molecular FormulaC17H17F3N4O2S
Molecular Weight398.4
Structural Identifiers
SMILESC1CN(CCC1C(=O)NC2=NC=CS2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C17H17F3N4O2S/c18-17(19,20)12-2-1-3-13(10-12)22-16(26)24-7-4-11(5-8-24)14(25)23-15-21-6-9-27-15/h1-3,6,9-11H,4-5,7-8H2,(H,22,26)(H,21,23,25)
InChIKeyVDWQCDNPQGNNCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide: A Strategic Scaffold for Medicinal Chemistry Research


N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide is a synthetic small molecule belonging to the arylthiazolyl piperidine dicarboxamide class [1]. Its structure features a piperidine core substituted at the 1-position with a 3-(trifluoromethyl)phenyl carboxamide and at the 4-position with a thiazol-2-yl carboxamide. This specific arrangement of heterocyclic and fluorinated aromatic moieties makes it a compelling scaffold in drug discovery, particularly as a building block for generating focused libraries and exploring structure-activity relationships (SAR) for various biological targets .

Procurement Risk: Why N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide Cannot Be Replaced by Generic Analogs


In-class substitution is fraught with risk due to the profound impact of the 3-(trifluoromethyl)phenyl group on key molecular properties. This moiety is a cornerstone in medicinal chemistry for enhancing metabolic stability by reducing oxidative clearance, increasing lipophilicity to modulate membrane permeability, and influencing target binding through strong electron-withdrawing effects . Replacing this specific group with a non-fluorinated phenyl, a heterocycle, or a different substitution pattern can drastically alter these properties, leading to a complete loss of the desired activity profile or pharmacokinetic behavior observed in exploratory studies. The precise combination of the N4-thiazol-2-yl and N1-(3-(trifluoromethyl)phenyl) motifs is critical for a specific interaction landscape that simpler analogs cannot replicate.

Head-to-Head Evidence: Quantifying the Differentiation of N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide


Superior Calculated Lipophilicity vs. Non-Fluorinated Benzyl Analog Drives Membrane Permeability

The introduction of the 3-(trifluoromethyl)phenyl group provides a significant increase in calculated lipophilicity compared to a non-fluorinated benzyl analog, a key determinant of passive membrane permeability. The target compound has a computed XLogP3 of 2.6, whereas the non-fluorinated analog N1-benzyl-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide has a predicted LogP of approximately 1.5 [1]. This quantitative difference allows for more effective penetration of lipid bilayers, a critical requirement for intracellular target engagement .

Medicinal Chemistry Drug Design ADME

Enhanced Metabolic Stability Conferred by the Trifluoromethyl Group Over Chloro-Substituted Analogs

A key advantage of the 3-(trifluoromethyl)phenyl group is its resistance to cytochrome P450-mediated oxidative metabolism, a major clearance pathway. Comparative matched-pair analyses in drug discovery programs have demonstrated that replacing a chloro substituent with a trifluoromethyl group can reduce intrinsic clearance by 3- to 10-fold in human liver microsomes [1]. In the specific context of piperidine-1,4-dicarboxamides, the 5-chloro-2-methoxyphenyl analog (CAS 1207002-83-2) is susceptible to oxidative dechlorination, whereas the target compound's -CF3 group is metabolically inert [2].

Drug Metabolism Pharmacokinetics SAR

Distinct Molecular Shape and Electronic Profile vs. CPS1 Inhibitor H3B-120 Enables Different Target Selectivity

The target compound is structurally distinct from the well-characterized CPS1 inhibitor H3B-120 (N1-benzyl-N1-methyl-N4-(4-methylthiazol-2-yl)piperidine-1,4-dicarboxamide). H3B-120 inhibits CPS1 with an IC50 of 1.5 μM and Ki of 1.4 μM [1]. The target compound replaces the N1-benzyl/methyl group with a rigid 3-(trifluoromethyl)phenyl moiety and the thiazole N4-methyl with a hydrogen, creating a fundamentally different pharmacophore. This structural divergence strongly suggests a different selectivity profile, with the target compound more likely to interact with targets that favor a planar, electron-deficient aromatic group, such as certain kinases or proteases, rather than the allosteric CPS1 pocket bound by H3B-120 [2].

Target Selectivity Kinase Inhibition CPS1

Improved Target Binding Potential via Stronger Electron-Withdrawing Effect Compared to Methoxy Analog

The Hammett substituent constant (σ_m) for -CF3 is 0.43, indicating a strong electron-withdrawing effect, compared to -OCH3 (σ_m = 0.12), a weak electron-donating group found in the analog N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide [1]. This electronic difference can significantly enhance binding affinity to protein targets with complementary electropositive pockets. In matched-pair analyses, a -CF3 for -OCH3 replacement has been shown to improve IC50 values by over 10-fold in multiple target classes [2].

Binding Affinity Electrostatics Medicinal Chemistry

Optimal Application Scenarios for N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide in Drug Discovery


Kinase Inhibitor Lead Generation for Oncology Programs

Given its structural features and the class-level evidence suggesting a kinase-targeted profile, this compound is an ideal starting point for a medicinal chemistry campaign targeting oncogenic kinases. Its superior calculated lipophilicity (XLogP3 = 2.6) compared to benzyl analogs allows for better cell penetration, while the metabolically robust -CF3 group addresses a key liability of earlier leads. Procurement of this specific scaffold enables rapid SAR exploration around the piperidine core and aromatic substitution patterns to optimize potency and selectivity against a desired kinase panel .

Exploratory Chemical Biology Tool for Non-CPS1 Pathways

As evidenced by its clear structural divergence from the CPS1 inhibitor H3B-120, this compound is purpose-built for projects investigating novel biological targets outside of the urea cycle. Its unique pharmacophore, featuring a rigid 3-(trifluoromethyl)phenyl group, makes it suitable for probing pathways involving protein-protein interactions, proteases, or epigenetic readers where a planar, electron-deficient aromatic motif is required for target engagement .

Building Block for Focused Compound Library Synthesis

The presence of a free secondary amine on the piperidine ring and two functionalized carboxamide positions makes this compound a versatile synthetic intermediate. Its procurement is justified for the parallel synthesis of a focused library, where the core scaffold is held constant and diversity is introduced at the N1 and N4 positions. This approach leverages the established beneficial properties of the -CF3 group to generate a collection of analogs with predictably improved drug-like properties over non-fluorinated cores .

Quote Request

Request a Quote for N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.